3-(4-Fluorophenyl)-2-phenylquinazolin-4-one
CAS No.:
Cat. No.: VC14618496
Molecular Formula: C20H13FN2O
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H13FN2O |
|---|---|
| Molecular Weight | 316.3 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-2-phenylquinazolin-4-one |
| Standard InChI | InChI=1S/C20H13FN2O/c21-15-10-12-16(13-11-15)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13H |
| Standard InChI Key | SODOTVLOGAZANX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The quinazolinone core consists of a benzene ring fused to a pyrimidin-4(3H)-one ring. Substituents at positions 2 and 3 introduce steric and electronic modifications that influence reactivity and biological interactions. The 4-fluorophenyl group at position 3 contributes to electron-withdrawing effects, while the phenyl group at position 2 provides aromatic bulk. The fluorine atom’s electronegativity enhances dipole interactions and bioavailability, a feature common in fluorinated pharmaceuticals.
Key Physicochemical Data
The compound’s properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.3 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-2-phenylquinazolin-4-one |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
| InChI Key | SODOTVLOGAZANX-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 45.2 Ų |
These properties suggest moderate solubility in organic solvents and limited aqueous solubility, typical of aromatic heterocycles. The topological polar surface area aligns with compounds capable of crossing cell membranes, a desirable trait for drug candidates.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. Potential modifications include:
-
Position 2: Replacing phenyl with alkyl groups to alter steric effects.
-
Position 3: Introducing varied halogens (Cl, Br) to tune electronic properties.
Pharmacokinetic Optimization
The fluorine atom improves metabolic stability by resisting cytochrome P450-mediated oxidation. This could extend the compound’s half-life in vivo, a critical factor in drug development.
Challenges and Future Directions
Synthetic Accessibility
Multi-step syntheses and low yields (common in quinazolinone chemistry) may hinder large-scale production. Flow chemistry and microwave-assisted synthesis could address these issues.
Toxicity Profiling
Fluorinated compounds often exhibit off-target effects, necessitating thorough toxicological studies. In vitro assays against hepatocytes and cardiomyocytes are recommended to assess cytotoxicity.
Target Identification
Proteomic and transcriptomic analyses are needed to identify the compound’s molecular targets. CRISPR-Cas9 knockout screens could reveal pathways sensitive to quinazolinone modulation.
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